N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine
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Overview
Description
N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H18N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine typically involves the reaction of pyrrolidine with dimethylamine. One common method is the reductive amination of 2-pyrrolidinone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems ensures efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyl-2-(pyrrolidin-2-yl)ethan-1-one.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-one.
Reduction: Various amine derivatives.
Substitution: Compounds with different nucleophilic groups replacing the dimethylamine group.
Scientific Research Applications
N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(pyrrolidin-2-yl)ethan-1-amine
- N,N-Diethyl-2-(pyrrolidin-2-yl)ethan-1-amine
- 2-(Pyrrolidin-2-yl)ethan-1-amine
Uniqueness
N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
933746-30-6 |
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Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-2-ylethanamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
YSIPQGUGLHBNQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CCCN1 |
Origin of Product |
United States |
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